molecular formula C22H26N2O3S B2628975 Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-33-6

Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2628975
CAS No.: 887900-33-6
M. Wt: 398.52
InChI Key: VCXKUYKOSNOPPQ-VAWYXSNFSA-N
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Description

Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-21(2)13-15-17(20(26)27-5)19(28-18(15)22(3,4)24-21)23-16(25)12-11-14-9-7-6-8-10-14/h6-12,24H,13H2,1-5H3,(H,23,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXKUYKOSNOPPQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a series of reactions, including cyclization, alkylation, and acylation. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno2,3-c ...[{{{CITATION{{{_3{A novel series of tetrahydrothieno[2,3-c]pyridin-2-yl derivatives ...](https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj01648j).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant antiproliferative activity against various cancer cell lines. Notably, derivatives of tetrahydroquinoline have been shown to inhibit the growth of human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. In a study involving a library of 8-substituted tetrahydroquinoline derivatives, compounds demonstrated cytotoxic effects across multiple cancer types, suggesting potential for Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in cancer therapy .

Compound Cell Line IC50 (µM)
Compound AHeLa0.039
Compound BHT-290.027
Compound CA27800.019

Enzyme Inhibition

The compound may also serve as a potent inhibitor for specific enzymes involved in cancer progression. For example, inhibitors targeting Aldo-Keto Reductase 1C3 (AKR1C3) show promise in reducing androgen receptor activity linked to prostate cancer . The structural similarity to known AKR1C3 inhibitors suggests that this compound could be explored for similar inhibitory effects.

Agrochemical Potential

Cinnamamides have been identified as promising candidates in agrochemical research due to their herbicidal and fungicidal properties. Studies highlight their effectiveness against various pests and plant diseases . The unique structure of this compound may enhance its efficacy as an agricultural agent.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that specific modifications to the chemical structure significantly enhanced cytotoxicity. This compound could be synthesized to explore its potential against these cell lines.

Case Study 2: Enzyme Inhibition

In another investigation focusing on AKR1C3 inhibitors derived from similar chemical scaffolds, researchers found that specific substitutions led to improved selectivity and potency. This suggests that this compound could be optimized for better enzyme inhibition.

Mechanism of Action

The mechanism by which Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

  • Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness: this compound stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds, making it a valuable asset in scientific research and industrial applications.

Biological Activity

Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of cinnamamide derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

\text{Molecular Formula C 19}H_{25}N_{1}O_{2}S}

Cinnamamide derivatives have been shown to interact with various biological targets. The specific mechanism of action for this compound is not fully elucidated; however, related compounds exhibit:

  • Inhibition of Histone Acetyltransferases : Some cinnamoyl compounds have been identified as inhibitors of p300 acetyltransferase activity. This suggests that similar mechanisms might be present in this compound .
  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to induce reactive oxygen species (ROS) production and mitochondrial membrane depolarization in cancer cells .

Anticancer Properties

Research indicates that compounds within the cinnamamide class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : In studies involving human cancer cell lines such as A2780 and HT-29, derivatives showed IC50 values indicating potent antiproliferative effects. The most active compounds were noted to disrupt cell cycle progression and induce apoptosis through ROS-mediated pathways .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes:

  • Aldo-Keto Reductase Inhibitors : Certain analogues have shown selectivity towards AKR1C3 isoforms. This inhibition could potentially be relevant for metabolic pathways involved in drug metabolism and steroid hormone regulation .

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the anti-acetylase activity of cinnamoyl compounds; derivative 2c was identified as a potent inhibitor of p300 with high specificity .
Study 2 Evaluated the cytotoxic effects of various cinnamamide derivatives on human cancer cell lines; significant inhibition was observed with IC50 values ranging from 0.6 µM to higher concentrations depending on the compound structure .
Study 3 Explored the antioxidant properties related to ROS production in cancer cells; compounds demonstrated the ability to induce oxidative stress leading to cell death .

Q & A

Q. What are the recommended synthesis protocols for this compound, and how can experimental parameters be optimized?

  • Methodological Answer : Synthesis of tetrahydrothieno[2,3-c]pyridine derivatives typically involves multi-step reactions. For example, deprotection of tert-butoxycarbonyl (Boc) groups in similar compounds is achieved using hydrochloric acid in methanol under stirring at room temperature for 1 hour . Optimizing reaction conditions (e.g., solvent polarity, acid concentration, and reaction time) is critical for yield improvement. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Table 1: Example Synthesis Conditions

StepReagent/ConditionPurposeReference
Boc DeprotectionHCl in methanol, RT, 1hRemove protecting group
AmidationCinnamoyl chloride, base (e.g., TEA)Introduce cinnamamido moiety-

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer :
  • Handling : Wear PPE (gloves, lab coat, goggles), avoid dust formation, and ensure local exhaust ventilation . Use closed systems for transferring powders.
  • Storage : Keep in tightly sealed containers in dry, well-ventilated areas away from heat sources. Monitor for degradation via periodic HPLC analysis .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. How is purity assessed, and what thresholds are acceptable for research use?

  • Methodological Answer : Purity is validated using HPLC (>95% by area normalization) with mobile phases like acetonitrile (ACN)/water containing 0.1% trifluoroacetic acid (TFA) . For structural confirmation, combine with LC-MS (ESI+ mode) and ¹H/¹³C NMR. Impurity thresholds depend on application; for biological assays, ≥98% purity is recommended.

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electrophilic/nucleophilic sites. For example, bond angles (e.g., C–C–N ≈ 117.9°) and distances from crystallographic data (e.g., C–S bond length ~1.75 Å) inform reactivity . Molecular docking studies (using AutoDock Vina) assess interactions with biological targets, guided by the cinnamamido group’s π-π stacking potential.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • NMR Discrepancies : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the tetrahydrothieno ring protons may exhibit complex splitting; deuterated solvents (e.g., DMSO-d₆) enhance resolution.
  • Mass Spec Ambiguities : High-resolution MS (HRMS) distinguishes isobaric ions. Compare experimental vs. theoretical m/z values (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₂O₃S: 420.1778) .

Q. How do steric effects from 5,5,7,7-tetramethyl groups influence reaction kinetics?

  • Methodological Answer : The bulky tetramethyl groups hinder nucleophilic attack at the pyridine core, slowing reactions like hydrolysis or alkylation. Kinetic studies (e.g., pseudo-first-order rate constants) under varying temperatures (25–60°C) quantify steric hindrance. Compare with non-methylated analogs to isolate steric contributions .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across studies?

  • Methodological Answer :
  • Source Analysis : Verify compound purity (via HPLC) and storage conditions (e.g., degradation in humid environments) .
  • Assay Variability : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity). Use standardized protocols (e.g., MTT assay incubation: 37°C, 5% CO₂).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.